

Independent validation of a published analytical method for Dextromethorphan hydrochloride

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Compound of Interest

Compound Name: *Dextromethorphan hydrochloride*

Cat. No.: *B095338*

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Comparative Guide to Published Analytical Methods for Dextromethorphan Hydrochloride

This guide provides a detailed comparison of two independently developed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantification of **Dextromethorphan hydrochloride** in pharmaceutical formulations. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance characteristics of these methods, supported by experimental data from the publications.

Method Comparison Overview

Two distinct RP-HPLC methods are presented for the simultaneous determination of

Dextromethorphan hydrochloride along with other active pharmaceutical ingredients.

Method 1, developed by Pandey et al., utilizes an isocratic elution for the analysis of Dextromethorphan HBr in a liquid dosage form. Method 2, from a study by an unspecified author (referred to as "Published Method"), also employs an isocratic system for its determination in a cough syrup. The key performance parameters of these methods are summarized below to facilitate a direct comparison.

Data Presentation

Table 1: Chromatographic Conditions

Parameter	Method 1 (Pandey et al.)	Method 2 (Published Method)
Stationary Phase	Agilent TC-C18 (250 x 4.6 mm, 5 μ m)	Phenomenex (USA) C18 (250x4.0 mm i.d.)
Mobile Phase	5 g DOSS, methanol, tetrahydrofuran, and water (70:10:20), pH 4.0 adjusted with acetic acid	Potassium dihydrogen phosphate buffer (pH 2.5) - acetonitrile- tetrahydrofuran (70:25:5, v/v/v)
Flow Rate	1 ml/min	1.2 ml/min
Detection Wavelength	271 nm	232 nm
Retention Time	6.9 min	Not explicitly stated

Table 2: Validation Parameters

Parameter	Method 1 (Pandey et al.)	Method 2 (Published Method)
Linearity Range	320-480 mcg/ml	Not explicitly stated
Correlation Coefficient (r^2)	Not explicitly stated	Not explicitly stated
Accuracy (% Recovery)	Not explicitly stated	100.35%[1]
Precision (% RSD)	Not explicitly stated	0.27%[1]
Limit of Detection (LOD)	57.50 μ g/ml[2]	Not explicitly stated
Limit of Quantification (LOQ)	174.26 μ g/ml[2]	Not explicitly stated

Experimental Protocols

Method 1: (Pandey et al.)

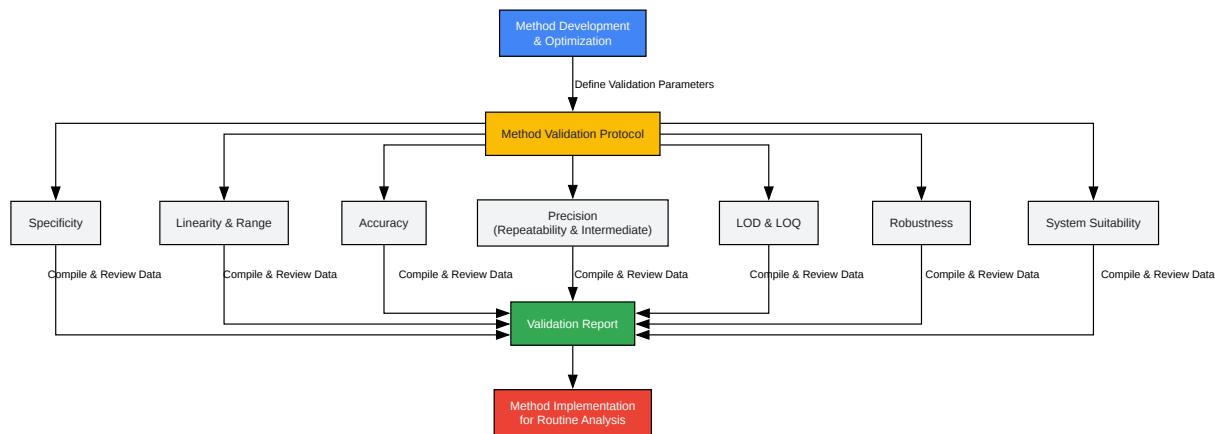
The chromatographic separation was performed on an Agilent TC-C18 column (250 x 4.6 mm, 5 μ m).[2] The mobile phase consisted of a mixture of 5 g DOSS, methanol, tetrahydrofuran, and water in the ratio of 70:10:20, with the pH adjusted to 4.0 using acetic acid.[2] The analysis was

carried out at a flow rate of 1 ml/min, and the eluent was monitored at a UV detection wavelength of 271 nm.[2]

Method 2: (Published Method)

This method utilized a Phenomenex (USA) C18 analytical column (250×4.0 mm i.d.) for the separation of Dextromethorphan hydrobromide.[1] The isocratic mobile phase was a combination of potassium dihydrogen phosphate buffer (pH 2.5), acetonitrile, and tetrahydrofuran in the ratio of 70:25:5 (v/v/v).[1] The flow rate was maintained at 1.2 ml/min, and the detection wavelength was set to 232 nm.[1] The method was validated according to ICH guidelines.[1]

Mandatory Visualization



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Caption: Workflow of Analytical Method Validation.

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References

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